REACTION_CXSMILES
|
[CH2:1]([C:4]1[S:8][C:7]([NH2:9])=[N:6][CH:5]=1)[CH2:2][CH3:3].Br[CH2:11][CH:12]1[CH2:16][CH2:15][CH2:14][O:13]1>>[CH2:1]([C:4]1[S:8][C:7](=[NH:9])[N:6]([CH2:11][CH:12]2[CH2:16][CH2:15][CH2:14][O:13]2)[CH:5]=1)[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CN=C(S1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1OCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CN(C(S1)=N)CC1OCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |